
4-(benzenesulfonyl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzenesulfonyl)butyl acetate is an organic compound that belongs to the ester family. Esters are derived from carboxylic acids and alcohols, and they typically have pleasant odors. This particular compound is synthesized from acetic acid and 4-benzenesulfonylbutanol. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-benzenesulfonylbutylester typically involves the esterification reaction between acetic acid and 4-benzenesulfonylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
CH3COOH+C6H5SO2(CH2)4OH→CH3COO(CH2)4SO2C6H5+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-benzenesulfonylbutylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(benzenesulfonyl)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and 4-benzenesulfonylbutanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and 4-benzenesulfonylbutanol.
Reduction: 4-benzenesulfonylbutanol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
4-(benzenesulfonyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid 4-benzenesulfonylbutylester depends on the specific application and the target molecule. In general, esters can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Acetic acid butyl ester: Similar ester structure but lacks the benzenesulfonyl group.
Acetic acid phenyl ester: Contains a phenyl group instead of the benzenesulfonyl group.
Acetic acid 4-methylbenzenesulfonylbutylester: Similar structure with a methyl group on the benzene ring.
Uniqueness
4-(benzenesulfonyl)butyl acetate is unique due to the presence of the benzenesulfonyl group, which can impart specific chemical and biological properties. This group can enhance the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
特性
分子式 |
C12H16O4S |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
4-(benzenesulfonyl)butyl acetate |
InChI |
InChI=1S/C12H16O4S/c1-11(13)16-9-5-6-10-17(14,15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChIキー |
QCFPIXBKTSLDCM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCCCS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



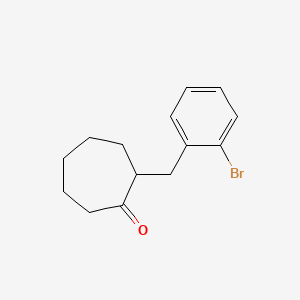
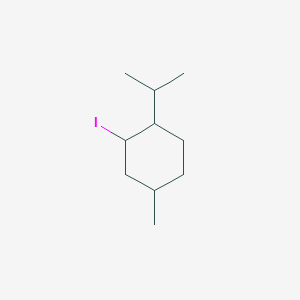

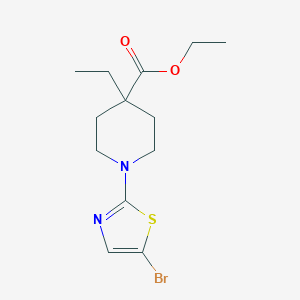
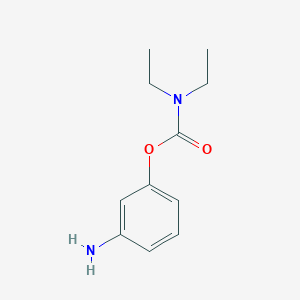


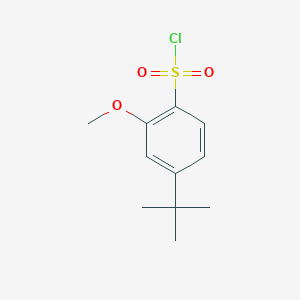
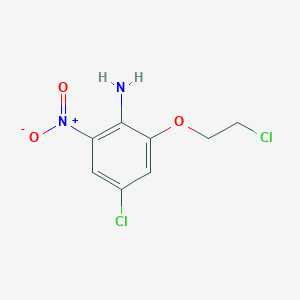
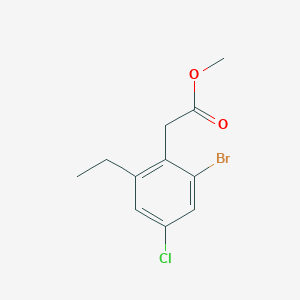
![2-bromo-6-[(2-tetrahydro-2H-pyranyloxy)methyl]pyridine](/img/structure/B8391536.png)


